N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a cyclopropyl group, a morpholine ring, and a carboxamide group attached to a pyrimidine core
Mechanism of Action
Target of Action
A similar compound, n-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide, targets the vascular endothelial growth factor receptor 2 (vegfr2) in humans . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells .
Mode of Action
Based on the target of the similar compound mentioned above, it can be hypothesized that n-cyclopropyl-6-morpholinopyrimidine-4-carboxamide might interact with its target receptor, potentially inhibiting the angiogenesis process .
Biochemical Pathways
Given the potential target, it can be inferred that the compound may affect pathways related to angiogenesis and potentially cancer progression .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Result of Action
Based on the potential target, it can be hypothesized that the compound might inhibit angiogenesis, thereby potentially affecting the growth and spread of cancer cells .
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound, including factors such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core using suitable nucleophiles and leaving groups.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Halides, nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Chemical Biology: It is utilized in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrimidine core or morpholine ring.
Pyrimidine carboxamides: Compounds with a pyrimidine core and a carboxamide group but different substituents on the core.
Morpholine-containing compounds: Compounds with a morpholine ring and various other functional groups.
Uniqueness
This compound is unique due to the specific combination of its cyclopropyl group, morpholine ring, and carboxamide group attached to a pyrimidine core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKZVQHHZGVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.